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molecular formula C12H24N2O2 B106125 Tert-butyl (4-amino-1-methylcyclohexyl)carbamate CAS No. 1254058-26-8

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Cat. No. B106125
M. Wt: 228.33 g/mol
InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969336B2

Procedure details

To a mixture of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (4.00 g) and methanol (50 mL), ammonium formate (10.2 g) and water (5 mL) were added and stirred for 1 hour until they were completely dissolved. Then, 10% palladium on carbon (2.0 g) was added and stirred at room temperature for 65 hours. After insoluble materials were separated by filtration through celite, the solvent was distilled off, and chloroform was added to the resulting residue, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to give tert-butyl (4-amino-1-methylcyclohexyl)carbamate (3.73 g) as a colorless syrup.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.CO.C([O-])=O.[NH4+:22]>[Pd].O>[NH2:22][CH:5]1[CH2:6][CH2:7][C:2]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:1])[CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour until they
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
DISSOLUTION
Type
DISSOLUTION
Details
were completely dissolved
STIRRING
Type
STIRRING
Details
stirred at room temperature for 65 hours
Duration
65 h
CUSTOM
Type
CUSTOM
Details
After insoluble materials were separated by filtration through celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
chloroform was added to the resulting residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CCC(CC1)(C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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